N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide
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Overview
Description
N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyl group, a triazolobenzothiazole moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazolobenzothiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzothiazole and hydrazine derivatives under acidic or basic conditions.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via nucleophilic substitution reactions, often using naphthyl halides and suitable catalysts.
Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using catalysts that can be easily recovered and reused.
Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often requires catalysts like palladium or copper to facilitate the reaction.
Major Products Formed
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Utilized in the development of fluorescent probes for imaging applications.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.
Diagnostic Tools: Used in the design of diagnostic assays for detecting specific biomolecules.
Industry
Dye Manufacturing: Employed in the synthesis of dyes and pigments.
Agriculture: Investigated for use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism by which N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide exerts its effects involves interaction with specific molecular targets. These targets can include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(1-naphthyl)-2-benzothiazolylthioacetamide
- N-(1-naphthyl)-2-(1,2,3-triazolylthio)acetamide
- N-(1-naphthyl)-2-(benzimidazolylthio)acetamide
Uniqueness
N-(1-naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide stands out due to its unique combination of a naphthyl group and a triazolobenzothiazole moiety. This structural arrangement provides distinct electronic and steric properties, enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C20H14N4OS2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H14N4OS2/c25-18(21-15-9-5-7-13-6-1-2-8-14(13)15)12-26-19-22-23-20-24(19)16-10-3-4-11-17(16)27-20/h1-11H,12H2,(H,21,25) |
InChI Key |
RLDGUFDXRQIRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Origin of Product |
United States |
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